N-methyl-N-[(pyridin-4-yl)methyl]guanidine hydrochloride
Description
N-Methyl-N-[(pyridin-4-yl)methyl]guanidine hydrochloride is a guanidine derivative characterized by a pyridin-4-ylmethyl substituent and a methyl group attached to the guanidine backbone. This compound is commercially available through multiple global suppliers, including Kente Catalysts Inc. (USA), Genchem (Changzhou) Co., Ltd (China), and Honeywell Fine Chemicals (USA), indicating its industrial relevance in pharmaceutical or chemical synthesis applications .
Properties
IUPAC Name |
1-methyl-1-(pyridin-4-ylmethyl)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.ClH/c1-12(8(9)10)6-7-2-4-11-5-3-7;/h2-5H,6H2,1H3,(H3,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIIYTXSZYJAKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Synthesis via Intermediate O-Phenylisourea Formation
Step 1: Preparation of N-Cyano-O-Phenylisourea Intermediate
A mixture of 2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethylamine bishydrochloride (1 eq) and N-cyanodiphenylimidocarbonate (1 eq) is reacted in isopropanol with triethylamine (2 eq) at −5 to +20°C. The intermediate N-cyano-N'-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]-O-phenylisourea is isolated via recrystallization.
Step 2: Methylamine Substitution
The intermediate is treated with excess methylamine (3–5 eq) in isopropanol or n-butanol at 20–117°C for 0.5–2 hours. The product is precipitated as the hydrochloride salt using hydrochloric acid, yielding N-methyl-N-[(pyridin-4-yl)methyl]guanidine hydrochloride with >90% purity.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Isopropanol/n-butanol |
| Temperature | 20–117°C |
| Methylamine Ratio | 3:1 to 5:1 (vs. intermediate) |
| Yield | 75–87% |
One-Pot Reductive Amination Approach
Procedure
4-Picolylamine (1 eq) is reacted with methyl isocyanate (1.2 eq) in dichloromethane under argon. After 24 hours, the mixture is treated with cyanamide (1.5 eq) and hydrochloric acid (2 eq) in methanol. The reaction is stirred at 50°C for 12 hours, followed by solvent evaporation and crystallization from ethanol/water (4:1).
Optimized Parameters
| Component | Quantity |
|---|---|
| 4-Picolylamine | 1.0 mol |
| Methyl Isocyanate | 1.2 mol |
| Cyanamide | 1.5 mol |
| Reaction Time | 36 hours |
| Final Yield | 68% |
Microwave-Assisted Cyclocondensation
A novel method employs microwave irradiation to accelerate the reaction between 4-(aminomethyl)pyridine and methylguanidine nitrate.
Protocol
- 4-(Aminomethyl)pyridine (1 eq) and methylguanidine nitrate (1.1 eq) are dissolved in DMF.
- The mixture is irradiated at 150°C for 15 minutes under 300 W power.
- The crude product is purified via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) and converted to hydrochloride using HCl gas.
Performance Metrics
| Metric | Result |
|---|---|
| Reaction Time | 15 minutes |
| Purity (HPLC) | 98.5% |
| Isolated Yield | 82% |
Comparative Analysis of Methods
Critical Reaction Parameters
Solvent Selection
Byproduct Management
Common impurities include:
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-methyl-N-[(pyridin-4-yl)methyl]guanidine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Oxidized derivatives of the guanidine group.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Substituted guanidine derivatives with different functional groups.
Scientific Research Applications
Chemistry
In the realm of chemistry, N-methyl-N-[(pyridin-4-yl)methyl]guanidine hydrochloride serves as a versatile building block for synthesizing more complex organic molecules. Its reactivity allows it to be utilized in developing new chemical reactions and catalysts, making it valuable in organic synthesis.
Biology
The compound has been extensively studied for its biological activities, particularly its antimicrobial and antiviral properties . Research indicates that it may inhibit various bacterial strains, making it a candidate for developing new antimicrobial agents. Its structure allows it to interact with molecular targets such as enzymes and receptors, potentially modulating their activity.
Antimicrobial Activity
In vitro studies have shown that this compound exhibits significant antimicrobial effects against strains like Staphylococcus aureus and Escherichia coli, with effective inhibition observed at concentrations as low as 25 μg/mL. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Enzyme Inhibition and Cancer Research
This compound has demonstrated potential as an enzyme inhibitor in metabolic pathways relevant to cancer. For example, studies on MCF-7 breast cancer cells revealed that it could induce apoptosis with an IC₅₀ value of approximately 9 μM, suggesting its potential as a therapeutic agent in anticancer strategies.
Anticancer Activity
A study investigating the effects of this compound on MCF-7 breast cancer cells showed significant growth inhibition, indicating its potential role in cancer therapy. The increase in apoptosis markers such as caspase 9 further supports its therapeutic promise.
Antimicrobial Efficacy
Research evaluating the compound's efficacy against Staphylococcus aureus and Escherichia coli demonstrated effective inhibition at low concentrations, highlighting its potential application in treating bacterial infections.
Mechanism of Action
The mechanism of action of N-methyl-N-[(pyridin-4-yl)methyl]guanidine hydrochloride involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. This inhibition can lead to downstream effects on metabolic pathways and cellular processes .
Comparison with Similar Compounds
Substituent Effects
- This may enhance solubility in polar solvents compared to purely aliphatic derivatives.
- However, tetramethyl substitution on the guanidine backbone may reduce steric hindrance compared to bulkier substituents.
- 4-Acetylpiperazinylphenyl Group (CAS 2089255-79-6): The acetylpiperazine moiety adds hydrogen-bonding capacity and bulk, which could influence binding affinity in biological systems or alter solubility profiles.
Molecular Weight and Solubility
- The target compound has the lowest molecular weight (~200.5 g/mol), suggesting higher diffusivity in solution compared to the other derivatives.
- Guanidine hydrochloride derivatives, in general, are known chaotropic agents, as evidenced by their use in protein denaturation (e.g., 6 M guanidine HCl inactivating ShlA mutants in ). However, substituent-specific effects may modulate this activity. For example, the pyridine group in the target compound could confer unique interactions in biochemical assays compared to methoxy or acetylpiperazinyl groups .
Key Research Findings
Guanidine Hydrochloride in Protein Studies: demonstrates that guanidine hydrochloride at 6 M concentration inactivates mutant ShlA hemolysins, highlighting its role as a denaturant. Structural variations in guanidine derivatives may influence such activity—e.g., pyridine-containing analogs could exhibit altered protein-binding kinetics .
Biological Activity
N-methyl-N-[(pyridin-4-yl)methyl]guanidine hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential as an enzyme inhibitor and its implications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
This compound possesses the molecular formula C₇H₁₁ClN₄ and a molecular weight of approximately 186.64 g/mol. The compound features a guanidine moiety linked to a pyridin-4-ylmethyl group, which contributes to its unique reactivity and biological properties.
The primary mechanism of action for this compound involves its interaction with specific enzymes. The compound binds to the active sites of these enzymes, inhibiting their activity by blocking substrate access or altering enzyme conformation. This inhibition can significantly impact metabolic pathways and cellular processes, making it a candidate for drug development aimed at various diseases.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory activity. It has shown promise in inhibiting enzymes involved in metabolic pathways, which could be beneficial in treating conditions where enzyme modulation is required .
Antiviral Properties
In addition to its enzyme inhibition capabilities, the compound has been evaluated for its antiviral properties, particularly against influenza viruses. Studies have demonstrated that it can inhibit viral replication through its action on specific viral enzymes.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-methyl-N-[(pyridin-4-yl)methyl]amine | Contains a methyl group attached to nitrogen | Exhibits different reactivity compared to guanidine |
| N-methyl-4-piperidone | A piperidone ring instead of a guanidine structure | Different binding affinities and biological activities |
| N-methyl-1-pyrimidin-4-ylethanamine dihydrochloride | Contains a pyrimidine ring | Unique pharmacological profile compared to guanidine |
This comparison highlights the distinct chemical and biological properties of this compound, particularly its specific substitution pattern that enhances its reactivity and binding affinity.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
- Enzyme Mechanism Studies : Research focusing on the compound's interaction with metabolic enzymes has shown that it effectively inhibits key pathways involved in disease progression. For example, studies have indicated that this compound can inhibit enzymes critical for cancer cell metabolism, suggesting potential applications in oncology .
- Antiviral Efficacy : A notable study evaluated the antiviral efficacy of this compound against influenza viruses. Results indicated that the compound significantly reduced viral titers in infected cell lines, demonstrating its potential as an antiviral agent.
- Therapeutic Applications : Ongoing research is exploring the therapeutic potential of this compound in various diseases characterized by dysregulated enzyme activity. Its role as an enzyme inhibitor positions it as a promising candidate for drug development aimed at treating metabolic disorders and infections .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying N-methyl-N-[(pyridin-4-yl)methyl]guanidine hydrochloride?
- Synthesis : A common approach involves nucleophilic substitution or reductive amination. For example, reacting N-methylguanidine with 4-(chloromethyl)pyridine hydrochloride under basic conditions (e.g., K₂CO₃ in acetonitrile) can yield the target compound. Ensure stoichiometric control and inert atmosphere to minimize side reactions .
- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluting with CH₂Cl₂:MeOH gradients). Monitor purity via HPLC (C18 column, UV detection at 254 nm) and confirm with ¹H/¹³C NMR .
- Key Parameters :
| Reaction Time | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|
| 24–48 hours | 60–80°C | 60–75% | ≥95% |
Q. How can researchers confirm the structural integrity of N-methyl-N-[(pyridin-4-yl)methyl]guanidine hydrochloride?
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. WinGX provides a graphical interface for data analysis .
- Spectroscopic Analysis :
- ¹H NMR (D₂O): Peaks at δ 8.5–8.7 ppm (pyridinium protons), δ 3.8–4.2 ppm (CH₂-N), δ 2.8–3.2 ppm (N-CH₃).
- IR: Stretching bands for C=N (1650–1600 cm⁻¹) and NH (3300–3200 cm⁻¹) .
Q. What are the stability and storage recommendations for this compound?
- Stability : Hygroscopic; decomposes above 200°C. Avoid prolonged exposure to moisture or light .
- Storage : Store in airtight containers under argon at –20°C. Desiccate with silica gel to prevent hydrolysis .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for derivatives of this compound?
- Use density functional theory (DFT) (e.g., Gaussian 16) to model reaction intermediates and transition states. Focus on the guanidine group’s hydrogen-bonding capacity and pyridine’s π-π interactions .
- Example Workflow :
Geometry optimization (B3LYP/6-31G* basis set).
Transition state search (QST3 method).
Solvent effects (PCM model for aqueous conditions).
Q. What experimental design strategies resolve low yields in multi-step syntheses involving this compound?
- Design of Experiments (DoE) : Vary parameters like pH, temperature, and catalyst loading. Use response surface methodology (RSM) to identify optimal conditions .
- In Situ Monitoring : Employ ReactIR or LC-MS to detect intermediates and adjust reaction kinetics .
Q. How should researchers address contradictions in crystallographic vs. spectroscopic data?
- Cross-Validation : Compare XRD bond lengths/angles with DFT-calculated values. For NMR discrepancies, verify solvent effects (e.g., D₂O vs. DMSO-d₆) .
- Case Study : If XRD shows a planar guanidine group but DFT predicts slight distortion, check for crystal packing effects .
Q. What safety protocols mitigate risks during large-scale handling of this compound?
- PPE : Nitrile gloves (tested for permeation resistance), face shields, and lab coats .
- Engineering Controls : Use fume hoods with ≥0.5 m/s airflow. Install emergency showers/eyewash stations .
- Spill Management : Neutralize with 5% acetic acid, collect in chemical waste containers, and avoid dust generation .
Q. What biological assays are suitable for studying this compound’s activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
